molecular formula C14H16ClNO3 B3940228 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid

3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid

Cat. No. B3940228
M. Wt: 281.73 g/mol
InChI Key: OBESQQMZAUTTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid, also known as CIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material science. CIPO belongs to the family of aryloxypropanoic acid herbicides and is primarily used as a selective herbicide for broadleaf weeds in crops such as soybeans, peanuts, and cotton.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the biosynthesis of fatty acids. By inhibiting ACC, this compound prevents the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity to mammals and birds. It has a low potential for bioaccumulation and does not persist in the environment. However, it has been found to be toxic to aquatic organisms such as fish and invertebrates.

Advantages and Limitations for Lab Experiments

3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It can also be hazardous to health and safety if not handled properly.

Future Directions

There are several future directions for the research of 3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid. In the pharmaceutical industry, further studies can be conducted to explore the potential of this compound as a treatment for Alzheimer's disease and other neurodegenerative disorders. In the agricultural industry, research can be conducted to develop more effective and environmentally friendly herbicides based on the structure of this compound. In the material science field, research can be conducted to explore the potential of this compound as a liquid crystal material for electronic displays. Additionally, further studies can be conducted to investigate the potential of this compound as a scaffold for the development of novel drugs.

Scientific Research Applications

3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
In the agricultural industry, this compound has been studied for its selective herbicidal activity against broadleaf weeds. It has been found to be effective in controlling weeds such as pigweeds, morningglories, and waterhemp. This compound has also been studied for its potential use in the development of herbicide-resistant crops.
In the material science field, this compound has been studied for its potential use in the development of liquid crystals. It has been found to exhibit liquid crystalline behavior, which makes it a potential candidate for use in electronic displays.

properties

IUPAC Name

3-[3-chloro-4-(2-methylpropoxy)phenyl]-2-cyanopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9(2)8-19-13-4-3-10(6-12(13)15)5-11(7-16)14(17)18/h3-4,6,9,11H,5,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBESQQMZAUTTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC(C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
Reactant of Route 2
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
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3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
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3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
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3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid
Reactant of Route 6
3-(3-chloro-4-isobutoxyphenyl)-2-cyanopropanoic acid

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